1-(Pyridine-3-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
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Overview
Description
1-(Pyridine-3-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic compound that features a combination of pyridine, triazolo, pyridazin, and diazepane moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyridine, triazolo, and pyridazin rings, followed by their assembly into the final diazepane structure. Typical synthetic routes may involve:
Cyclization reactions: to form the triazolo and pyridazin rings.
Nucleophilic substitution: reactions to introduce the trifluoromethyl group.
Amide bond formation: to attach the pyridine-3-carbonyl group.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for better control over reaction conditions.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potentially converting functional groups to higher oxidation states.
Reduction: Reducing certain functional groups to simpler forms.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes.
Receptor Binding: Possible interactions with biological receptors.
Medicine
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Therapeutic Agents: Potential use in treating specific diseases or conditions.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing its normal function.
Receptor Interaction: It could interact with cell surface receptors, modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridine-3-carbonyl)-4-[3-(methyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
- 1-(Pyridine-3-carbonyl)-4-[3-(fluoro)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
Uniqueness
- Trifluoromethyl Group : The presence of the trifluoromethyl group may enhance the compound’s stability and biological activity.
- Diazepane Ring : The diazepane ring structure could contribute to unique binding properties and biological effects.
Properties
IUPAC Name |
pyridin-3-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c18-17(19,20)16-23-22-13-4-5-14(24-27(13)16)25-7-2-8-26(10-9-25)15(28)12-3-1-6-21-11-12/h1,3-6,11H,2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPDYBSEHBQLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CN=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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